![molecular formula C11H13N3O5S B12610406 4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide CAS No. 918134-15-3](/img/structure/B12610406.png)
4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide
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Overview
Description
4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a chemical compound characterized by its complex structure, which includes a five-membered pyrrolidine ring, a nitro group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide typically involves the formation of sulfonamides through S-N coupling reactions. One common method involves the use of sulfonyl chlorides and amines under mild conditions. For instance, the combination of H₂O₂ and SOCl₂ can be used for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides . Another method involves the use of cyanuric chloride and triethylamine in anhydrous acetonitrile .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs high-yielding and scalable processes. Microwave irradiation has been shown to be effective in synthesizing sulfonamides directly from sulfonic acids or their sodium salts . This method is advantageous due to its functional group tolerance and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed.
Substitution: Reagents like sulfuric acid (H₂SO₄) for sulfonation or nitric acid (HNO₃) for nitration are used
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections
Uniqueness
4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a nitro group. These features contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a nitro group, a sulfonamide moiety, and a pyrrolidine derivative, which contribute to its biological properties.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion.
- Interaction with Receptors : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to inflammation and pain.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Sulfanilamide | 0.015 | Staphylococcus aureus |
Trimethoprim | 0.025 | Escherichia coli |
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For example, when tested against MCF-7 breast cancer cells, the compound demonstrated an IC50 value indicating effective cytotoxicity.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 25.72 ± 3.95 | Apoptosis induction |
U87 | 45.2 ± 13.0 | Cell cycle arrest |
Case Studies
- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to controls, suggesting its efficacy as an anticancer agent.
- Metabolite Identification : Research involving the biotransformation of the compound revealed metabolites that retain biological activity, indicating potential for therapeutic applications.
Pharmacokinetics
Pharmacokinetic studies have shown that the compound has favorable absorption characteristics but limited permeability across the blood-brain barrier (BBB). This suggests it may be more effective for peripheral conditions rather than central nervous system disorders.
Properties
CAS No. |
918134-15-3 |
---|---|
Molecular Formula |
C11H13N3O5S |
Molecular Weight |
299.31 g/mol |
IUPAC Name |
4-nitro-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O5S/c15-11-6-1-8(13-11)7-12-20(18,19)10-4-2-9(3-5-10)14(16)17/h2-5,8,12H,1,6-7H2,(H,13,15)/t8-/m0/s1 |
InChI Key |
GAESJKJNHVYBFL-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(=O)NC1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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